1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-
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Overview
Description
1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolo[2,3-B]pyridine core, followed by functionalization at the 3-methanamine position. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 3-methanamine position.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: A simpler analog without the 3-methanamine and 6-ethyl-N,N-dimethyl- substitutions.
7-Azaindole: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl- is unique due to its specific substitutions, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
533939-05-8 |
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Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(6-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H17N3/c1-4-10-5-6-11-9(8-15(2)3)7-13-12(11)14-10/h5-7H,4,8H2,1-3H3,(H,13,14) |
InChI Key |
GUHVWEHQCSJGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1)C(=CN2)CN(C)C |
Origin of Product |
United States |
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